2-(苄氨基)乙酸甲酯

描述

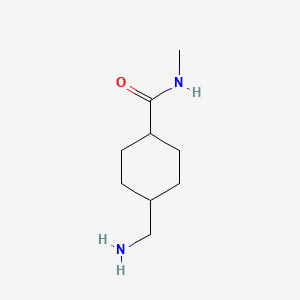

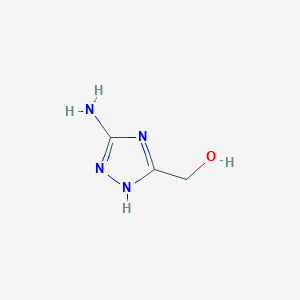

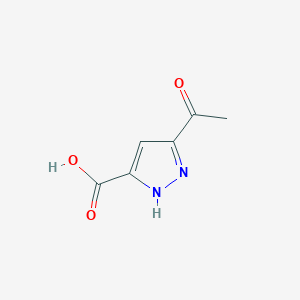

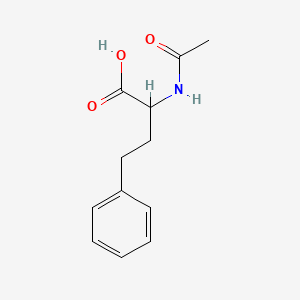

“Methyl 2-(benzylamino)acetate” is a chemical compound with the molecular formula C10H13NO2 . Its molecular weight is 179.22 g/mol .

Synthesis Analysis

The synthesis of “Methyl 2-(benzylamino)acetate” involves various catalysts and methods . For instance, one method involves the use of strong acid cation exchange resin, Palladium, Benzyl trialkylammonium, Polyaniline, Sb-Pd-TiO2 . The specific synthesis route and experimental details can be found in the referenced papers .

Molecular Structure Analysis

The molecular structure of “Methyl 2-(benzylamino)acetate” has been analyzed using various techniques such as Density Functional Theory (DFT/B3LYP/6-311++G (d,p)) computation . This analysis includes the investigation of the optimized molecular geometry, harmonic vibrational wavenumber, NMR chemical shifts, natural bond orbital (NBO) analysis, non-linear optical (NLO) properties, molecular electrostatic potential (MEP) map, and Mulliken atomic charges .

Chemical Reactions Analysis

The chemical reactions involving “Methyl 2-(benzylamino)acetate” are complex and involve various factors . The specific reaction pathways and outcomes can be found in the referenced papers .

Physical And Chemical Properties Analysis

“Methyl 2-(benzylamino)acetate” has several physical and chemical properties. It has a molecular weight of 179.22 g/mol . It has a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 3, and a Rotatable Bond Count of 5 .

科学研究应用

多功能化合物合成

2-(苄氨基)乙酸甲酯可用作多用途合成子,用于制备多取代杂环系统,包括吡咯、嘧啶、哒嗪、吡唑和异恶唑。该化合物在合成多种杂环结构中的用途突出了其在药物化学和有机合成中的重要性(Pizzioli, Ornik, Svete, & Stanovnik, 1998)。

环化研究

2-(苄氨基)乙酸甲酯也用于环化研究。例如,它参与串联共轭加成,使用锂 N-苄基-N-(三甲基甲硅烷基)酰胺作为氮亲核试剂,导致形成 5-外-触发环产物。此类研究对于理解反应机理和开发有机化学中的新合成途径至关重要(Uyehara, Shida, & Yamamoto, 1992)。

抗菌活性

2-(苄氨基)乙酸甲酯衍生物的抗菌特性的研究也值得注意。一项具体研究重点关注 (2R)-2-苯甲酰胺基-2-{[(1R)-2-甲氧基-2-氧代-1-苯乙基]氨基}乙酸甲酯的合成和表征。该化合物对各种革兰氏阳性和革兰氏阴性菌株表现出杀菌作用,突出了其在开发新抗生素或抗菌剂方面的潜力(Karai 等人,2018)。

对映选择性合成

2-(苄氨基)乙酸甲酯也在对映选择性合成中发挥作用。一项研究报道了从苄氨基酯对映选择性合成 (R)-和 (S)-4-[(甲氧羰基)甲基]-2-氮杂环丁酮,该酯是通过苄胺的高度立体选择性 1,4-加成制备的。此类过程对于创建手性化合物至关重要,这在药物和不对称合成中具有重要意义(Matsunaga, Sakamaki, Nagaoka, & Yamada, 1983)。

羰基化转化

使用 2-(苄氨基)乙酸甲酯对苄胺进行钯催化的羰基化转化是另一项重要应用。该过程可以以良好至优异的产率生产 2-芳基乙酸甲酯,证明了该化合物在复杂有机合成和潜在药物应用中的用途(Li, Wang, & Wu, 2018)。

安全和危害

“Methyl 2-(benzylamino)acetate” is a highly flammable liquid and vapor. It causes serious eye irritation and may cause drowsiness or dizziness . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . It is also recommended to wash face, hands, and any exposed skin thoroughly after handling .

作用机制

Mode of Action

It’s known that similar compounds often work through a process of nucleophilic substitution, where the compound interacts with its target, leading to a change in the target’s structure or function .

Biochemical Pathways

Similar compounds are known to be involved in various biochemical pathways, such as the acetyl coa pathway and the biosynthesis of fatty acids .

Pharmacokinetics

It’s known that similar compounds often have high gastrointestinal absorption and can permeate the blood-brain barrier . The compound’s lipophilicity, which can impact its bioavailability, is also an important factor .

Result of Action

Similar compounds often result in changes to the structure or function of their target proteins or enzymes, which can lead to various downstream effects .

Action Environment

The action, efficacy, and stability of Methyl 2-(benzylamino)acetate can be influenced by various environmental factors . These may include the presence of other compounds, pH levels, temperature, and the specific biological environment within the body .

属性

IUPAC Name |

methyl 2-(benzylamino)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-13-10(12)8-11-7-9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWVZBDVSNLPDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80329665 | |

| Record name | methyl 2-(benzylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(benzylamino)acetate | |

CAS RN |

17136-35-5 | |

| Record name | methyl 2-(benzylamino)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80329665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B3021546.png)

![tert-Butyl 2,7-diazaspiro[4.5]decane-7-carboxylate hydrochloride](/img/structure/B3021547.png)